

5-acetyl-2-methylphenol structural elucidation

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Compound of Interest

Compound Name:	1-(3-Hydroxy-4-methylphenyl)ethanone
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An In-depth Technical Guide to the Structural Elucidation of 5-acetyl-2-methylphenol

Authored by: A Senior Application Scientist

Abstract

The definitive identification and structural confirmation of chemical entities are foundational to progress in chemical research and pharmaceutical development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-acetyl-2-methylphenol ($C_9H_{10}O_2$), a substituted aromatic ketone. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance methods. We will explore the causality behind experimental choices, demonstrating how a logical, self-validating workflow transforms raw analytical data into an unambiguous molecular structure.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the first critical piece of the puzzle. For 5-acetyl-2-methylphenol, the molecular formula is established as $C_9H_{10}O_2$.

From this, we calculate the Degrees of Unsaturation (DoU), an essential first step that predicts the total number of rings and/or multiple bonds within the molecule.

Formula for DoU: $DoU = C + 1 - (H/2) - (X/2) + (N/2)$ Where C = number of carbons, H = number of hydrogens, X = number of halogens, N = number of nitrogens.

For $C_9H_{10}O_2$: $DoU = 9 + 1 - (10/2) = 5$

A DoU of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees: one ring and three double bonds) and one additional double bond, likely a carbonyl group, which is consistent with the "acetyl" component of the name.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and providing structural clues through fragmentation analysis.[\[1\]](#) High-resolution mass spectrometry (HRMS) can yield a molecular formula with high confidence by measuring the accurate mass of the molecular ion.[\[1\]](#)

Core Principle

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization to form a molecular ion ($M^{+}\cdot$) and subsequent fragmentation into smaller, characteristic ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum.

Experimental Protocol: Electron Ionization GC-MS

- Sample Preparation: Dissolve approximately 1 mg of 5-acetyl-2-methylphenol in 1 mL of a volatile solvent such as dichloromethane or methanol.
- Injection: Inject 1 μ L of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample. The GC column separates the analyte from any impurities.
- Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized by a 70 eV electron beam.
- Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: Ions are detected, and a spectrum of relative abundance versus m/z is generated.

Data Interpretation and Expected Fragmentation

The molecular formula C₉H₁₀O₂ gives a nominal molecular weight of 150.17 g/mol.

m/z Value (Expected)	Ion Identity	Mechanistic Origin
150	[M] ⁺	Molecular Ion
135	[M - CH ₃] ⁺	Loss of a methyl radical from the acetyl group (α -cleavage), a characteristic fragmentation for methyl ketones.
107	[M - COCH ₃] ⁺	Loss of the acetyl group, resulting in the stable hydroxytoluene cation.
43	[CH ₃ CO] ⁺	Acetyl cation, a strong indicator of a methyl ketone functional group.

This fragmentation pattern provides direct evidence for the presence of a methyl ketone substituent on the main molecular scaffold.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate.

Core Principle

By passing infrared radiation through a sample and measuring the frequencies at which absorption occurs, we can deduce the presence of functional groups like hydroxyl (-OH) and carbonyl (C=O) groups.

Experimental Protocol: KBr Pellet Method

- Preparation: Mix ~1 mg of dry 5-acetyl-2-methylphenol with ~100 mg of dry potassium bromide (KBr) powder.
- Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pressing: Place a small amount of the powder into a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.
- Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm^{-1} .

Data Interpretation

The structure of 5-acetyl-2-methylphenol contains a phenolic hydroxyl group, a ketone carbonyl group, an aromatic ring, and aliphatic C-H bonds.

Wavenumber (cm^{-1})	Vibration Type	Functional Group Assignment
3500 - 3200 (Broad)	O-H Stretch	Phenolic hydroxyl group
3100 - 3000	C-H Stretch	Aromatic C-H
2980 - 2850	C-H Stretch	Aliphatic C-H (from $-\text{CH}_3$ groups)
~1680	C=O Stretch	Aryl ketone carbonyl
1600 - 1450	C=C Stretch	Aromatic ring

The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch (~1680 cm^{-1}) is characteristic of a ketone conjugated with an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for organic structure elucidation, providing detailed information about the carbon-hydrogen framework.^[2] The combination of ¹H and ¹³C NMR allows for a complete assignment of the molecule's connectivity.

Workflow for NMR Analysis

Caption: Integrated NMR workflow for structural elucidation.

¹H NMR Spectroscopy

¹H NMR provides data on the chemical environment, number, and connectivity of protons.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of 5-acetyl-2-methylphenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.65	d ($J \approx 2$ Hz)	1H	H-6	ortho to the electron-withdrawing acetyl group, deshielded. Small coupling from meta proton H-4.
~7.58	dd ($J \approx 8, 2$ Hz)	1H	H-4	ortho to the acetyl group and meta to the hydroxyl group. Shows both ortho and meta coupling.
~6.90	d ($J \approx 8$ Hz)	1H	H-3	ortho to the electron-donating hydroxyl and methyl groups, shielded. Shows ortho coupling to H-4.
~5.50	s (broad)	1H	-OH	Phenolic proton, chemical shift is concentration-dependent. Typically a broad singlet.
~2.55	s	3H	-COCH ₃	Protons of the acetyl methyl group, deshielded by

the adjacent carbonyl.

~2.30	S	3H	Ar-CH ₃	Protons of the aromatic methyl group.
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¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C experiments require more scans due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled spectrum is typically acquired to simplify signals to singlets.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~199	C=O	Carbonyl carbon, highly deshielded.
~158	C-2	Carbon attached to the -OH group, deshielded by oxygen but shielded relative to other substituted carbons.
~138	C-4	Aromatic CH carbon.
~131	C-5	Carbon attached to the acetyl group (ipso-carbon).
~127	C-6	Aromatic CH carbon.
~125	C-1	Carbon attached to the methyl group (ipso-carbon).
~118	C-3	Aromatic CH carbon, shielded by two ortho electron-donating groups (-OH, -CH ₃).
~26	-COCH ₃	Acetyl methyl carbon.
~16	Ar-CH ₃	Aromatic methyl carbon.

Integrated Structural Elucidation: A Self-Validating Conclusion

The final structure is confirmed by ensuring all collected data points converge to a single, unambiguous conclusion.

Caption: Logical flow of data integration for final structure confirmation.

- Foundation: The molecular formula C₉H₁₀O₂ and DoU of 5 establish the presence of a substituted benzene ring and an additional double bond.

- Functional Groups: IR spectroscopy confirms the key functional groups: a phenolic -OH and a conjugated ketone C=O.
- Molecular Weight & Key Fragment: Mass spectrometry confirms the molecular weight of 150 amu and the presence of an acetyl group via the characteristic loss of m/z 43.
- Carbon Framework: ¹³C NMR confirms the presence of 9 unique carbons, broken down into one carbonyl, six aromatic, and two methyl carbons, perfectly matching the proposed structure.
- Substitution Pattern: ¹H NMR is the final arbiter. The presence of three aromatic protons with distinct splitting patterns confirms a 1,2,4-trisubstituted benzene ring. The chemical shifts of these protons and the two methyl singlets are fully consistent with the electronic effects of the hydroxyl, methyl, and acetyl substituents at the C2, C1, and C5 positions, respectively.

This multi-faceted, cross-validating approach provides irrefutable evidence, leading to the definitive structural elucidation of 5-acetyl-2-methylphenol.

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